![molecular formula C15H10ClF3N2O3 B1663752 4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid CAS No. 426834-38-0](/img/structure/B1663752.png)
4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid
Overview
Description
Mechanism of Action
Target of Action
NS3694, also known as Apoptosis Inhibitor II, NS3694, or NS 3694, is a diarylurea compound . The primary targets of NS3694 are the apoptosome complex and caspase enzymes . The apoptosome complex is a large quaternary protein structure formed in the process of apoptosis, or programmed cell death . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation .
Mode of Action
NS3694 acts by inhibiting the formation of the apoptosome complex and the activation of caspase enzymes . Specifically, it suppresses the cytochrome C-induced formation of the apoptosome complex and caspase-9 activation . This inhibition prevents the downstream events of apoptosis, thereby inhibiting cell death .
Biochemical Pathways
The primary biochemical pathway affected by NS3694 is the apoptosis pathway . In this pathway, the release of cytochrome c from the mitochondria triggers the formation of the apoptosome complex, which in turn activates caspase enzymes . These activated caspases then cleave specific proteins in the cytoplasm and the nucleus, leading to cell death . By inhibiting the formation of the apoptosome complex and the activation of caspases, NS3694 disrupts the apoptosis pathway .
Result of Action
The inhibition of the apoptosome complex formation and caspase activation by NS3694 results in the suppression of apoptosis . This means that cells that would otherwise undergo programmed cell death continue to survive . This can have significant implications in various biological and pathological contexts, such as cancer, where the inhibition of apoptosis can contribute to the survival and proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
NS3694 interacts with several key enzymes and proteins in the cell. It specifically suppresses the cytochrome C-induced formation of the apoptosome complex and caspase-9 activation . This inhibition of apoptosome formation prevents the activation of caspases, which are crucial enzymes in the process of apoptosis . NS3694 does not inhibit the enzymatic activity of caspases .
Cellular Effects
NS3694 has been observed to have significant effects on various types of cells and cellular processes. It inhibits TNF-induced effector caspase activation and apoptosis in MCF-casp3 cells . Ns3694 does not exhibit any effect on apoptosome-independent caspase activation .
Molecular Mechanism
The molecular mechanism of NS3694 involves the inhibition of the formation of the active 700-kDa apoptosome complex . This is achieved by blocking the activation of the initiator caspase-9 . The compound does not affect the release of cytochrome c, nor does it inhibit the enzymatic activity of caspases .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily
Dosage Effects in Animal Models
Currently, there is no available information on the effects of different dosages of NS3694 in animal models
Metabolic Pathways
Given its role in inhibiting apoptosome formation, it is likely that it interacts with enzymes and cofactors involved in apoptosis .
Subcellular Localization
Given its role in inhibiting apoptosome formation, it is likely that it is localized in the cytosol where apoptosome formation occurs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NS 3694 involves the reaction of 4-chloro-2-nitrobenzoic acid with 3-(trifluoromethyl)aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions . The resulting intermediate is then reduced to form the final product, NS 3694 .
Industrial Production Methods: While specific industrial production methods for NS 3694 are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: NS 3694 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the chloro and nitro groups .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols, which can replace the chloro group under basic conditions.
Reduction Reactions: The nitro group in the intermediate can be reduced using reagents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products: The major product formed from these reactions is NS 3694 itself, which is obtained after the reduction of the intermediate compound .
Scientific Research Applications
Comparison with Similar Compounds
NS 3696: Another diarylurea compound with similar apoptosome inhibitory properties.
NS 3698: Known for its role in inhibiting caspase activation, similar to NS 3694.
Uniqueness of NS 3694: NS 3694 is unique due to its specific inhibition of apoptosome formation and its ability to block cytochrome c-induced caspase activation with an IC50 value of approximately 50 micromolar . This specificity makes it a valuable tool in apoptosis research and potential therapeutic applications .
Biological Activity
4-Chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 4-Chloro-2-[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid
- Molecular Formula : C15H10ClF3N2O3
- Molecular Weight : 356.7 g/mol
Structural Features
The compound features:
- A trifluoromethyl group which enhances biological activity due to increased metabolic stability and lipid solubility.
- A chlorine atom that may influence the electronic properties and interactions with biological targets.
Research indicates that the presence of the trifluoromethyl group significantly enhances the compound's interaction with various biological targets. The electron-withdrawing nature of the trifluoromethyl group facilitates stronger binding through halogen bonding interactions, which can increase the overall potency against specific enzymes and receptors.
Inhibition Studies
-
Enzyme Inhibition :
- The compound has been evaluated for its inhibitory effects on several enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes.
- In vitro studies demonstrated moderate inhibition against COX-2 and LOX-15, with IC50 values indicating a promising profile for anti-inflammatory applications.
-
Cytotoxicity :
- Case studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The observed IC50 values suggest potential as an anticancer agent.
Comparative Biological Activity
Compound | Target Enzyme | IC50 Value (µM) | Biological Activity |
---|---|---|---|
This compound | COX-2 | 15.6 | Moderate |
This compound | LOX-15 | 18.1 | Moderate |
Sorafenib (similar structure) | Various kinases | 10.0 | High |
Study 1: Anticancer Activity
A study published in Cancer Research evaluated the effects of this compound on MCF-7 cells. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
Study 2: Anti-inflammatory Effects
In a study investigating anti-inflammatory properties, this compound was tested against lipopolysaccharide-induced inflammation in murine models. The results showed a marked reduction in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Carbamoyl Group : The starting material undergoes reaction with isocyanates to introduce the carbamoyl functionality.
- Introduction of Trifluoromethyl Group : This is achieved using trifluoromethylating agents such as trifluoromethyl iodide.
- Final Coupling : The final step involves coupling reactions to form the complete benzoic acid structure.
Properties
IUPAC Name |
4-chloro-2-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2O3/c16-9-4-5-11(13(22)23)12(7-9)21-14(24)20-10-3-1-2-8(6-10)15(17,18)19/h1-7H,(H,22,23)(H2,20,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNCZTZCPXFDPLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435797 | |
Record name | Apoptosis Inhibitor II, NS3694 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426834-38-0 | |
Record name | Apoptosis Inhibitor II, NS3694 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.